molecular formula C19H24O3 B11154957 8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11154957
M. Wt: 300.4 g/mol
InChI Key: CUQRMRTXIDBXOS-UHFFFAOYSA-N
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Description

8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a hexyl group at the 8th position and a methoxy group at the 7th position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative.

    Introduction of the hexyl group: This step often involves alkylation reactions using hexyl halides under basic conditions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: The methoxy and hexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated chromene derivatives.

Scientific Research Applications

8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as an anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2,3-dihydrochromen-4-one: Lacks the hexyl group, which may affect its biological activity.

    8-hexyl-2,3-dihydrochromen-4-one: Lacks the methoxy group, leading to different chemical properties.

    7,8-dimethoxy-2,3-dihydrochromen-4-one: Contains two methoxy groups, which can influence its reactivity and interactions.

Uniqueness

8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of both the hexyl and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups can influence its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

8-hexyl-7-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H24O3/c1-3-4-5-6-8-13-11-16-14-9-7-10-15(14)19(20)22-18(16)12-17(13)21-2/h11-12H,3-10H2,1-2H3

InChI Key

CUQRMRTXIDBXOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC)OC(=O)C3=C2CCC3

Origin of Product

United States

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